molecular formula C12H11F6NO2 B12946936 (S)-3-Amino-2-(3,5-bis(trifluoromethyl)benzyl)propanoic acid

(S)-3-Amino-2-(3,5-bis(trifluoromethyl)benzyl)propanoic acid

Cat. No.: B12946936
M. Wt: 315.21 g/mol
InChI Key: PGNVTILFHRJNPR-ZETCQYMHSA-N
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Description

(S)-3-Amino-2-(3,5-bis(trifluoromethyl)benzyl)propanoic acid is a compound characterized by the presence of an amino group, a benzyl group substituted with two trifluoromethyl groups, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-2-(3,5-bis(trifluoromethyl)benzyl)propanoic acid typically involves multiple steps. One common approach begins with the preparation of 3,5-bis(trifluoromethyl)benzyl bromide, which is then reacted with an appropriate amino acid derivative under specific conditions to yield the desired product. The reaction conditions often include the use of solvents such as acetonitrile or ethanol and catalysts like EDC (1.2 equivalents) and HOPO (0.1 equivalents) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-2-(3,5-bis(trifluoromethyl)benzyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type For example, oxidation of the amino group may yield oxo derivatives, while reduction of the carboxylic acid group results in the formation of alcohols

Scientific Research Applications

(S)-3-Amino-2-(3,5-bis(trifluoromethyl)benzyl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-3-Amino-2-(3,5-bis(trifluoromethyl)benzyl)propanoic acid involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. The trifluoromethyl groups enhance its binding affinity and stability, making it a potent modulator of biological pathways. The exact pathways involved depend on the specific application and target of interest .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-3-Amino-2-(3,5-bis(trifluoromethyl)benzyl)propanoic acid is unique due to the combination of its amino, trifluoromethyl-substituted benzyl, and propanoic acid groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H11F6NO2

Molecular Weight

315.21 g/mol

IUPAC Name

(2S)-2-(aminomethyl)-3-[3,5-bis(trifluoromethyl)phenyl]propanoic acid

InChI

InChI=1S/C12H11F6NO2/c13-11(14,15)8-2-6(1-7(5-19)10(20)21)3-9(4-8)12(16,17)18/h2-4,7H,1,5,19H2,(H,20,21)/t7-/m0/s1

InChI Key

PGNVTILFHRJNPR-ZETCQYMHSA-N

Isomeric SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C[C@@H](CN)C(=O)O

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CC(CN)C(=O)O

Origin of Product

United States

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